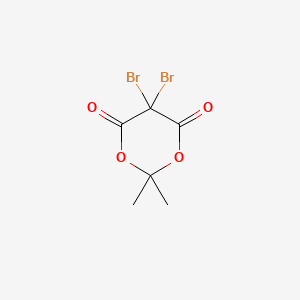
9H-carbazole-3,6-dicarbonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Electronics
9H-carbazole-3,6-dicarbonitrile: is a promising material for organic electronics due to its excellent electron-accepting properties. It can be used in the synthesis of novel polymers that exhibit high thermal stability and good charge transport characteristics, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Photovoltaic Materials
The compound serves as a building block for photovoltaic materials. Its ability to absorb light and convert it into electrical energy is crucial for the development of efficient solar cells. Researchers are exploring its use in the design of new conjugated polymers that can be used in bulk heterojunction solar cells .
Photo/Electrocatalysts
In the field of catalysis, 9H-carbazole-3,6-dicarbonitrile is used to create photo/electrocatalysts. These materials are capable of driving chemical reactions under light irradiation or electrical input, which is beneficial for sustainable energy conversion processes .
Energy Storage Materials
This compound is also instrumental in the development of energy storage materials. It can be polymerized to form polycarbazoles that are used in high-voltage lithium-ion batteries. The introduction of cyano groups to the carbazole core increases the oxidation potential, making it compatible with high-voltage cathode materials .
Redox Mediators and Catalysts
9H-carbazole-3,6-dicarbonitrile: acts as a redox mediator and catalyst. It has been proposed as a redox shuttle in lithium-ion batteries to protect against overpotential faults by providing an internal discharge route. This enhances the safety and longevity of the batteries .
Supramolecular Chemistry
The compound finds application in supramolecular chemistry as a versatile and fine-tunable organic building block. It can be used to synthesize complex ligands for metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis .
Safety and Hazards
Direcciones Futuras
Research on 9H-carbazole-3,6-dicarbonitrile could explore its applications in material science, medicinal chemistry, and supramolecular chemistry. Additionally, investigating its compatibility with high-voltage cathode materials for Li-Ion batteries and its potential for further carbonization to obtain N-doped carbons would be valuable .
Propiedades
IUPAC Name |
9H-carbazole-3,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXYZCGWHFCFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444738 | |
| Record name | 9H-carbazole-3,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-carbazole-3,6-dicarbonitrile | |
CAS RN |
57103-03-4 | |
| Record name | 9H-Carbazole-3,6-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57103-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-carbazole-3,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 9H-carbazole-3,6-dicarbonitrile considered a versatile building block in material science?
A1: 9H-carbazole-3,6-dicarbonitrile possesses two nitrile groups which are versatile functional groups. [] These can be easily transformed into other functional groups, enabling the synthesis of a diverse range of carbazole derivatives. This tunability makes it a valuable building block for creating new materials with tailored properties for applications in areas like organic electronics and photovoltaics. [, ]
Q2: What is the significance of the catalytic synthesis method described for 9H-carbazole-3,6-dicarbonitrile?
A2: The research highlights a catalytic, high-yielding, and scalable procedure for synthesizing 9H-carbazole-3,6-dicarbonitrile. [] This is significant because catalytic methods generally offer advantages over traditional synthetic routes, such as reduced waste, milder reaction conditions, and improved atom economy. The high yield and scalability of the process make it attractive for potential industrial applications, paving the way for easier access to this valuable compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)





![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)


